Navitoclax Dihydrochloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

1093851-28-5 |

|---|---|

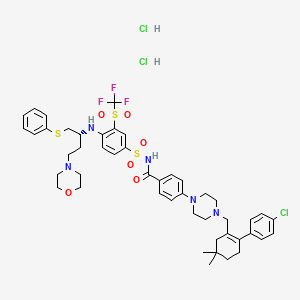

Fórmula molecular |

C47H57Cl3F3N5O6S3 |

Peso molecular |

1047.5 g/mol |

Nombre IUPAC |

4-[4-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-morpholin-4-yl-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide;dihydrochloride |

InChI |

InChI=1S/C47H55ClF3N5O6S3.2ClH/c1-46(2)20-18-42(34-8-12-37(48)13-9-34)36(31-46)32-55-22-24-56(25-23-55)39-14-10-35(11-15-39)45(57)53-65(60,61)41-16-17-43(44(30-41)64(58,59)47(49,50)51)52-38(19-21-54-26-28-62-29-27-54)33-63-40-6-4-3-5-7-40;;/h3-17,30,38,52H,18-29,31-33H2,1-2H3,(H,53,57);2*1H/t38-;;/m1../s1 |

Clave InChI |

WDVGRPCSLPVWKC-VROLVAQFSA-N |

SMILES isomérico |

CC1(CCC(=C(C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)NS(=O)(=O)C4=CC(=C(C=C4)N[C@H](CCN5CCOCC5)CSC6=CC=CC=C6)S(=O)(=O)C(F)(F)F)C7=CC=C(C=C7)Cl)C.Cl.Cl |

SMILES canónico |

CC1(CCC(=C(C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)NS(=O)(=O)C4=CC(=C(C=C4)NC(CCN5CCOCC5)CSC6=CC=CC=C6)S(=O)(=O)C(F)(F)F)C7=CC=C(C=C7)Cl)C.Cl.Cl |

Origen del producto |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Abstract

Navitoclax (formerly ABT-263), a potent, orally bioavailable small molecule, has garnered significant attention in oncology research as a targeted inhibitor of the B-cell lymphoma-2 (Bcl-2) family of anti-apoptotic proteins. Dysregulation of apoptosis is a hallmark of cancer, and the overexpression of Bcl-2 family members is a key mechanism by which cancer cells evade programmed cell death. Navitoclax, a BH3 mimetic, restores the apoptotic pathway by selectively binding to and inhibiting Bcl-2, Bcl-xL, and Bcl-w, leading to the activation of downstream effector proteins and subsequent cell death. This technical guide provides an in-depth overview of the mechanism of action of Navitoclax Dihydrochloride, quantitative data on its binding affinity, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway.[1] They are categorized into three main subfamilies: the anti-apoptotic proteins (Bcl-2, Bcl-xL, Bcl-w, Mcl-1, and A1), the pro-apoptotic effector proteins (BAX and BAK), and the pro-apoptotic BH3-only proteins (e.g., BIM, BID, PUMA, BAD, NOXA).[2] In healthy cells, a delicate balance between these factions ensures cellular homeostasis. However, in many cancers, the overexpression of anti-apoptotic proteins sequesters the pro-apoptotic BH3-only proteins, preventing the activation of BAX and BAK and thereby inhibiting apoptosis.[3]

Navitoclax was developed as a second-generation BH3 mimetic, building upon the predecessor compound ABT-737 with improved oral bioavailability.[4] It mimics the BH3 domain of pro-apoptotic proteins, enabling it to bind with high affinity to the hydrophobic groove of Bcl-2, Bcl-xL, and Bcl-w.[5] This competitive binding displaces pro-apoptotic BH3-only proteins, which are then free to activate BAX and BAK.[6]

Mechanism of Action

Navitoclax functions by disrupting the protein-protein interactions that suppress apoptosis in cancer cells. The core of its mechanism involves the following steps:

-

Binding to Anti-Apoptotic Proteins: Navitoclax selectively binds to the BH3-binding groove of the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w.[5]

-

Release of Pro-Apoptotic Proteins: This binding competitively displaces BH3-only proteins, such as BIM, that were sequestered by the anti-apoptotic proteins.[6]

-

Activation of Effector Proteins: The liberated BH3-only proteins, particularly "activator" proteins like BIM, then directly interact with and activate the pro-apoptotic effector proteins BAX and BAK.[7]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Activated BAX and BAK oligomerize in the outer mitochondrial membrane, forming pores. This leads to MOMP and the release of pro-apoptotic factors from the mitochondrial intermembrane space, including cytochrome c and Smac/DIABLO.[6]

-

Caspase Cascade Activation: Cytochrome c release into the cytosol initiates the formation of the apoptosome, which in turn activates caspase-9, the initiator caspase of the intrinsic pathway. Caspase-9 then activates effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[8]

Quantitative Data: Binding Affinity of Navitoclax

The potency of Navitoclax is reflected in its high binding affinity for its target proteins. The following table summarizes the reported inhibitory constant (Ki) values.

| Target Protein | Inhibitory Constant (Ki) |

| Bcl-2 | ≤1 nM |

| Bcl-xL | ≤1 nM |

| Bcl-w | ≤1 nM |

Note: Data sourced from Wilson et al. (2010) as cited in multiple sources.[1]

Experimental Protocols

Evaluating the efficacy and mechanism of action of Navitoclax involves a variety of in vitro and cell-based assays. Below are detailed methodologies for key experiments.

Fluorescence Polarization (FP) Assay for Bcl-2 Family Binding

This assay quantitatively measures the binding affinity of Navitoclax to Bcl-2 family proteins in a solution-based format.

Principle: Fluorescence polarization measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger protein. A small, fluorescently labeled BH3 peptide (the tracer) will tumble rapidly in solution, resulting in low polarization. When it binds to a larger Bcl-2 family protein, its rotation slows, leading to an increase in polarization. Navitoclax will compete with the tracer for binding to the Bcl-2 protein, causing a decrease in polarization in a dose-dependent manner.

Materials:

-

Recombinant human Bcl-2, Bcl-xL, or Bcl-w protein

-

Fluorescently labeled BH3 peptide (e.g., FITC-labeled BIM BH3 peptide)

-

This compound

-

Assay Buffer (e.g., 20 mM phosphate buffer, pH 7.4, 50 mM NaCl, 1 mM EDTA, 0.05% Tween-20)

-

Black, non-binding microplates (e.g., 96-well or 384-well)

-

Fluorescence plate reader with polarization filters

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of Navitoclax in DMSO.

-

Prepare serial dilutions of Navitoclax in assay buffer.

-

Prepare a working solution of the Bcl-2 family protein and the fluorescently labeled BH3 peptide in assay buffer. The optimal concentrations should be determined empirically but are typically in the low nanomolar range.

-

-

Assay Setup:

-

Add a fixed concentration of the Bcl-2 family protein to each well of the microplate.

-

Add the serial dilutions of Navitoclax to the wells. Include a vehicle control (DMSO) and a no-inhibitor control.

-

Add a fixed concentration of the fluorescently labeled BH3 peptide to all wells.

-

Include controls for free tracer (no protein) and buffer alone.

-

-

Incubation:

-

Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding to reach equilibrium. Protect the plate from light.

-

-

Measurement:

-

Measure the fluorescence polarization using a plate reader. Excite the fluorophore with polarized light and measure the emitted light intensity parallel and perpendicular to the excitation plane.

-

-

Data Analysis:

-

Calculate the millipolarization (mP) values.

-

Plot the mP values against the logarithm of the Navitoclax concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Co-Immunoprecipitation (Co-IP) to Assess Protein-Protein Interactions

This technique is used to demonstrate that Navitoclax disrupts the interaction between anti-apoptotic and pro-apoptotic Bcl-2 family proteins within a cellular context.

Principle: An antibody against a specific target protein (e.g., Bcl-2) is used to pull down this protein from a cell lysate. If other proteins are bound to the target, they will be pulled down as well. The presence of these interacting proteins is then detected by Western blotting.

Materials:

-

Cancer cell line expressing the target Bcl-2 family proteins

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibody against the target protein for immunoprecipitation (e.g., anti-Bcl-2)

-

Protein A/G magnetic beads or agarose beads

-

Primary antibodies for Western blotting (e.g., anti-BIM, anti-Bcl-2)

-

Secondary antibodies conjugated to HRP

-

SDS-PAGE gels and Western blotting equipment

-

Chemiluminescence substrate

Procedure:

-

Cell Treatment:

-

Culture the cells to the desired confluency.

-

Treat the cells with Navitoclax at various concentrations for a specified time. Include a vehicle-treated control.

-

-

Cell Lysis:

-

Harvest the cells and wash with cold PBS.

-

Lyse the cells in ice-cold lysis buffer.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the primary antibody against the target protein (e.g., anti-Bcl-2) overnight at 4°C with gentle rotation.

-

Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the antibody-protein complexes.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

-

Western Blotting:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and then probe with primary antibodies against the interacting protein (e.g., anti-BIM) and the immunoprecipitated protein (e.g., anti-Bcl-2) as a loading control.

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence imaging system.

-

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This is a widely used flow cytometry-based assay to quantify the percentage of apoptotic and necrotic cells following treatment with Navitoclax.

Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC). Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter and stain the DNA of dead or late apoptotic cells with compromised membranes.

Materials:

-

Cancer cell line

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells and allow them to attach overnight.

-

Treat the cells with various concentrations of Navitoclax for the desired time period. Include an untreated control.

-

-

Cell Harvesting:

-

Collect both adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

-

Staining:

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

-

Data Interpretation:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic or necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

Visualizations

Signaling Pathway of Navitoclax-Induced Apoptosis

Caption: Navitoclax inhibits anti-apoptotic proteins, leading to apoptosis.

Experimental Workflow for Evaluating Navitoclax

Caption: Workflow for assessing Navitoclax's effects on cancer cells.

Conclusion

This compound represents a significant advancement in targeted cancer therapy by directly engaging the core apoptotic machinery. Its ability to inhibit key anti-apoptotic Bcl-2 family proteins restores the natural process of programmed cell death in cancer cells. Understanding the technical details of its mechanism of action and the experimental methodologies to evaluate its efficacy is crucial for researchers and drug development professionals. The data and protocols presented in this guide offer a comprehensive resource for the continued investigation and application of Navitoclax and other BH3 mimetics in the fight against cancer. A notable dose-limiting toxicity of Navitoclax is thrombocytopenia, which is a direct consequence of its inhibition of Bcl-xL, a protein essential for platelet survival. This has led to the development of more selective Bcl-2 inhibitors, such as Venetoclax, which spare Bcl-xL. Nevertheless, Navitoclax remains a valuable tool for research and is being investigated in combination with other therapeutic agents to overcome resistance and enhance its anti-tumor activity.

References

- 1. researchgate.net [researchgate.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Frontiers | Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent [frontiersin.org]

- 4. From Mitochondrial Biology to Magic Bullet: Navitoclax Disarms BCL-2 in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is Navitoclax used for? [synapse.patsnap.com]

- 6. Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BID preferentially activates BAK while BIM preferentially activates BAX, affecting chemotherapy response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bcl-2 Family Proteins Are Involved in the Signal Crosstalk between Endoplasmic Reticulum Stress and Mitochondrial Dysfunction in Tumor Chemotherapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Cellular Senescence

Cellular senescence is a fundamental biological process characterized by a state of irreversible cell cycle arrest. While it plays a crucial role in tumor suppression and wound healing, the accumulation of senescent cells (SnCs) in tissues is a key driver of aging and a contributor to a wide range of age-related diseases, including cancer, chronic obstructive pulmonary disease (COPD), and neurodegenerative disorders.[1][2] Senescent cells are not inert; they actively secrete a complex mix of pro-inflammatory cytokines, chemokines, and proteases known as the Senescence-Associated Secretory Phenotype (SASP), which disrupts tissue microenvironments and can promote disease progression.[2][3]

A defining characteristic of senescent cells is their profound resistance to apoptosis (programmed cell death).[4] This resistance is largely mediated by the upregulation of pro-survival pathways, particularly the B-cell lymphoma 2 (BCL-2) family of anti-apoptotic proteins.[3][4] This "Achilles' heel" of senescent cells has led to the development of a new class of drugs called senolytics, which are designed to selectively induce apoptosis in these otherwise resilient cells.[5] Navitoclax (also known as ABT-263) has emerged as a prominent senolytic agent, targeting the core survival mechanism of senescent cells.[6][7]

Navitoclax Dihydrochloride: Mechanism of Action

Navitoclax is a potent, orally bioavailable small molecule that functions as a BH3 mimetic.[6][8] It competitively binds to the BH3-binding groove of anti-apoptotic proteins, specifically BCL-2, BCL-xL, and BCL-w.[4][7][9]

In senescent cells, the expression of anti-apoptotic proteins like BCL-xL and BCL-2 is often upregulated, sequestering pro-apoptotic effector proteins such as BAX and BAK and preventing them from initiating the mitochondrial pathway of apoptosis.[6][10] By occupying the binding groove on BCL-xL and BCL-2, Navitoclax displaces these pro-apoptotic proteins.[8][11] The released BAX and BAK are then free to oligomerize on the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of the caspase cascade, ultimately executing apoptosis.[11] This targeted disruption of the core survival pathway is what allows Navitoclax to selectively eliminate senescent cells while having minimal effects on healthy, non-senescent cells.[1]

Quantitative Efficacy Data

Navitoclax has demonstrated senolytic activity across a variety of preclinical models and cell types. The following tables summarize key quantitative findings from published studies.

Table 1: Effect of Navitoclax on Senescence Markers

| Model System | Treatment Concentration | Treatment Duration | Marker Assessed | Result | Citation(s) |

| Precision Cut Lung Slices (COPD Patients) | 0.3 - 3 µM | 48 hours | p16INK4a, p21CIP1 | ~30% reduction in mRNA and protein expression | [3][12] |

| Alveolar Type 2 Cells (COPD Patients) | 0.1 - 3 µM | 48 hours | p21CIP1 | 2-fold reduction at 0.1-1µM; 5-fold reduction at 3µM (mRNA) | [13] |

| Alveolar Type 2 Cells (COPD Patients) | 1 µM | 48 hours | p21CIP1 | 3-fold decrease in protein expression | [13] |

| Bone Marrow Stromal Cells (Aged Mice) | 5 µM | 5 days | SA-β-gal Staining | 49-73% reduction (male); 30-77% reduction (female) | [14] |

| Hippocampus (Middle-Aged Mice) | 50 ng (brain injection) | 5 days | Senescent Cell Count | ~40% reduction | [15] |

| Osteoarthritic Chondrocytes (Radiation-Induced) | 2.5 µM | 5 days | p16, p21 mRNA | Significant decrease | [2] |

Table 2: In Vitro Senolytic Activity of Navitoclax

| Cell Type | Senescence Inducer | Navitoclax Concentration | Outcome | Citation(s) |

| Human Umbilical Vein Epithelial Cells (HUVECs) | Not specified | 1000 nM (1 µM) | Induced apoptosis (Caspase 3/7 assay, TUNEL assay) | [5] |

| IMR90 Human Lung Fibroblasts | Not specified | Not specified | Reduced viability of senescent cells, but not non-senescent cells | [7][9] |

| Glioma Stem Cells (GSCs) | CEP-1347 | 500 nM | Potently induced cell death in combination with CEP-1347 | [10] |

| Human Primary Preadipocytes | Not specified | Not specified | Did not reduce viability of senescent cells | [7][9] |

Experimental Protocols

Detailed methodologies are critical for replicating and building upon existing research. Below are summaries of common experimental protocols for evaluating Navitoclax as a senolytic agent.

Protocol 1: In Vitro Senescence Induction and Senolysis Assay

This workflow is fundamental for testing the senolytic capacity of Navitoclax on cultured cells.

-

Cell Culture: Plate cells of interest (e.g., IMR90 fibroblasts, HUVECs) at an appropriate density.

-

Induction of Senescence:

-

Therapy-Induced Senescence (TIS): Treat cells with a sub-lethal dose of a chemotherapeutic agent (e.g., 20 µM etoposide or doxorubicin) for a defined period (e.g., 2-3 days) followed by a recovery period in drug-free media.[6]

-

Replicative Senescence: Passage cells until they reach their Hayflick limit and cease to divide.

-

Irradiation-Induced Senescence: Expose cells to a single dose of ionizing radiation (e.g., 10 Gy).

-

-

Confirmation of Senescence: Before treatment, confirm the senescent phenotype by assessing markers such as Senescence-Associated β-galactosidase (SA-β-gal) activity, and expression of p16INK4a or p21CIP1.[2][14]

-

Navitoclax Treatment: Incubate both senescent and non-senescent (control) cells with varying concentrations of Navitoclax (e.g., 100 nM to 10 µM) or vehicle (DMSO) for a specified duration (e.g., 24-72 hours).[10][14]

-

Assessment of Senolysis:

-

Viability Assays: Use MTT or crystal violet staining to measure the reduction in viable senescent cells compared to controls.[12][14]

-

Apoptosis Assays: Quantify apoptosis using TUNEL staining, Annexin V/PI staining followed by flow cytometry, or Caspase-3/7 activity assays.[5][14]

-

Marker Reduction: Measure the decrease in senescence markers (p16, p21, SA-β-gal) post-treatment.[2][12]

-

Protocol 2: Senescence-Associated β-Galactosidase (SA-β-gal) Staining

SA-β-gal is a widely used biomarker for senescent cells.[14]

-

Cell Seeding: Seed cells in a multi-well plate. After treatment with Navitoclax, wash the cells with PBS.

-

Fixation: Fix the cells with a solution of 10% formalin or 4% paraformaldehyde for 10-15 minutes at room temperature.[14][16]

-

Staining: Wash the cells again and incubate with the SA-β-gal staining solution (containing X-gal) at 37°C without CO₂ for 12-24 hours, or until blue staining is visible in senescent cells.[14][16] Commercially available kits are often used (e.g., Cell Signaling Technology #9860).[14][16]

-

Quantification: Count the number of blue-stained (senescent) cells and the total number of cells in multiple fields of view under a microscope to determine the percentage of senescent cells.[14]

Protocol 3: In Vivo Administration in Murine Models

Translating in vitro findings requires animal models.

-

Animal Model: Use aged mice (e.g., 24 months old) or mice in which senescence has been induced (e.g., through whole-brain irradiation).[14][17]

-

Drug Formulation: Dissolve Navitoclax in a vehicle suitable for oral administration, such as a mixture of Phosal 50PG, PEG400, and Ethanol (60:30:10 by volume).[17][18] The solution may require heating (50-60°C) and sonication to fully dissolve the compound.[18]

-

Administration: Administer Navitoclax via oral gavage. A common dosage regimen is 50 mg/kg daily for a short course (e.g., 5 consecutive days), which can be repeated in cycles.[17]

-

Endpoint Analysis: After the treatment course, sacrifice the animals and harvest tissues of interest (e.g., bone, lung, brain).[14][17] Analyze tissues for senescent cell burden (e.g., via p16 immunohistochemistry or SA-β-gal staining of tissue sections) and for functional improvements relevant to the disease model.[1][14]

Applications and Preclinical Findings

Navitoclax has shown promise in a variety of disease contexts driven by senescent cell accumulation.

-

Cancer Therapy: In oncology, chemotherapy and radiation can induce a state of senescence in tumor cells (Therapy-Induced Senescence or TIS).[6] These senescent tumor cells can contribute to relapse and an unfavorable prognosis. A "two-hit" approach, where conventional therapy is followed by Navitoclax treatment, has been shown to effectively clear these persistent senescent cells, leading to prolonged tumor suppression in animal models.[6]

-

Chronic Obstructive Pulmonary Disease (COPD): COPD is associated with accelerated lung aging and cellular senescence.[12] In ex vivo studies using precision-cut lung slices from COPD patients, Navitoclax significantly reduced the expression of senescence markers p16INK4a and p21CIP1, suggesting it may be a novel therapy for the disease.[3][12]

-

Neurodegeneration and Cognitive Function: In aged mice, Navitoclax treatment has been shown to improve neurovascular coupling and cognitive performance.[1] By clearing senescent cells in the brain, it can also boost the production of new neurons and enhance spatial learning and memory.[15]

-

Osteoarthritis: Senescent chondrocytes contribute to the pathology of osteoarthritis by secreting inflammatory factors and matrix-degrading enzymes.[2] In preclinical models, Navitoclax reduced inflammation and promoted a chondrogenic phenotype by clearing these senescent cells.[2]

Challenges and Future Directions

Despite its promise, the clinical application of Navitoclax as a senolytic faces challenges, primarily related to its side-effect profile.

-

On-Target Toxicity: The primary dose-limiting toxicity of Navitoclax is thrombocytopenia (a low platelet count).[14] This occurs because platelets, which are anucleated cell fragments, rely on BCL-xL for their survival. Inhibition of BCL-xL by Navitoclax leads to rapid platelet apoptosis.[19] While this effect is typically transient, it narrows the therapeutic window.[8]

-

Cell-Type Specificity: The effectiveness of Navitoclax is not universal across all senescent cell types.[7][9] Its efficacy depends on the specific "pro-survival signature" of the senescent cell; cells that rely primarily on BCL-2, BCL-xL, and/or BCL-w are susceptible, whereas those that depend on other anti-apoptotic proteins like MCL-1 are resistant.[4][7]

To overcome these limitations, next-generation strategies are being developed:

-

Prodrug Approach: One innovative strategy involves conjugating Navitoclax to a galactose molecule (Nav-Gal).[20][21] This prodrug is inactive until the galactose is cleaved off by the high levels of senescence-associated β-galactosidase enzyme present specifically within senescent cells.[20][21] This approach has been shown to increase senolytic specificity and significantly reduce platelet toxicity in preclinical models.[20]

-

PROTACs: Another approach is to convert Navitoclax into a proteolysis-targeting chimera (PROTAC).[19] This involves linking the BCL-xL binding portion of the molecule to a ligand that recruits the cell's own protein degradation machinery, leading to the targeted destruction of the BCL-xL protein itself. This can provide a more potent and selective senolytic effect with a potentially better safety profile.[19]

Conclusion

This compound is a foundational tool in the field of geroscience, providing robust proof-of-concept that targeting the BCL-2 family of proteins is a viable strategy for clearing senescent cells. Its mechanism of action is well-characterized, and it has demonstrated significant efficacy in a wide array of preclinical models of aging and disease. While its clinical utility as a standalone senolytic is hampered by on-target toxicities, the insights gained from Navitoclax are paving the way for the development of safer, more specific second-generation senolytics. For research professionals, Navitoclax remains an indispensable reference compound for studying the biology of cellular senescence and validating new senolytic targets.

References

- 1. Treatment with the BCL-2/BCL-xL inhibitor senolytic drug ABT263/Navitoclax improves functional hyperemia in aged mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Navitoclax (ABT263) reduces inflammation and promotes chondrogenic phenotype by clearing senescent osteoarthritic chondrocytes in osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. publications.ersnet.org [publications.ersnet.org]

- 4. Synergism of BCL-2 family inhibitors facilitates selective elimination of senescent cells | Aging [aging-us.com]

- 5. cmpt.cas.cn [cmpt.cas.cn]

- 6. Clearance of therapy‐induced senescent tumor cells by the senolytic ABT‐263 via interference with BCL‐XL–BAX interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of a novel senolytic agent, navitoclax, targeting the Bcl-2 family of anti-apoptotic factors [pubmed.ncbi.nlm.nih.gov]

- 8. Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 10. Targeting Bcl-xL with Navitoclax Effectively Eliminates Senescent Tumor Cells That Appear Following CEP-1347-Induced Differentiation of Glioma Stem Cells [mdpi.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. publications.ersnet.org [publications.ersnet.org]

- 13. publications.ersnet.org [publications.ersnet.org]

- 14. Frontiers | The Senolytic Drug Navitoclax (ABT-263) Causes Trabecular Bone Loss and Impaired Osteoprogenitor Function in Aged Mice [frontiersin.org]

- 15. The Senolytic Navitoclax Improves New Neuron Production and Memory [nmn.com]

- 16. The Senolytic Drug Navitoclax (ABT-263) Causes Trabecular Bone Loss and Impaired Osteoprogenitor Function in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Elimination of senescent cells by treatment with Navitoclax/ABT263 reverses whole brain irradiation-induced blood-brain barrier disruption in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]

- 18. protocols.io [protocols.io]

- 19. Turning Navitoclax into a PROTAC Senolytic with a Better Safety Profile – Fight Aging! [fightaging.org]

- 20. Galacto-conjugation of Navitoclax as an efficient strategy to increase senolytic specificity and reduce platelet toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

Navitoclax dihydrochloride, also known as ABT-263, is a potent, orally bioavailable small molecule that has garnered significant interest in oncology research. It functions as a BH3 mimetic, selectively inhibiting the anti-apoptotic B-cell lymphoma 2 (Bcl-2) family of proteins, including Bcl-2, Bcl-xL, and Bcl-w.[1] By neutralizing these key survival proteins, Navitoclax effectively triggers the intrinsic apoptotic pathway in cancer cells that are dependent on them for survival. This technical guide provides an in-depth overview of the core mechanism of action, quantitative efficacy data across various cancer cell lines, and detailed experimental protocols for studying Navitoclax-induced apoptosis.

Core Mechanism of Action: Reinstating Apoptotic Signaling

The survival of many cancer cells is dependent on the overexpression of anti-apoptotic Bcl-2 family proteins.[2] These proteins sequester pro-apoptotic proteins like BIM, preventing the activation of BAX and BAK, which are essential for mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation.[3][4]

Navitoclax mimics the BH3 domain of pro-apoptotic proteins, binding with high affinity to the hydrophobic groove of Bcl-2, Bcl-xL, and Bcl-w.[5][6] This competitive binding displaces sequestered pro-apoptotic proteins, leading to the activation of BAX and BAK, MOMP, the release of cytochrome c from the mitochondria, and ultimately, caspase-mediated apoptosis.[3][7]

Quantitative Efficacy of Navitoclax Across Cancer Cell Lines

The sensitivity of cancer cell lines to Navitoclax is highly correlated with their dependence on Bcl-2 and Bcl-xL for survival. The following tables summarize the half-maximal inhibitory concentration (IC50) values of Navitoclax as a single agent in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Non-Small Cell Lung Cancer | Not specified, but used in combination studies | [8] |

| NCI-H460 | Non-Small Cell Lung Cancer | Not specified, but used in combination studies | [8] |

| MDA-MB-231 | Triple-Negative Breast Cancer | Not specified, but noted to be sensitive | [4] |

| MCF-7 | Breast Cancer | Not specified, but noted to be resistant | [4] |

| RKO | Colon Cancer | 2.5 (used concentration) | [9] |

Note: IC50 values can vary depending on the assay conditions and duration of drug exposure.

Experimental Protocols

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Materials:

-

Cancer cell lines

-

96-well opaque-walled multiwell plates

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat cells with a serial dilution of Navitoclax for 48-72 hours.

-

Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Record luminescence using a luminometer.

-

Calculate IC50 values using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines treated with Navitoclax

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

1X Binding Buffer

-

Flow cytometer

Procedure:

-

Induce apoptosis in cancer cells by treating with Navitoclax at the desired concentration and time point.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Western Blotting for Apoptosis Markers

Western blotting can be used to detect changes in the expression levels of key apoptosis-related proteins following Navitoclax treatment.

Key Proteins to Probe:

-

Anti-apoptotic: Bcl-2, Bcl-xL, Mcl-1

-

Pro-apoptotic: BAX, BAK, BIM

-

Apoptosis execution: Cleaved Caspase-3, Cleaved PARP

Procedure (General):

-

Lyse Navitoclax-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Normalize protein expression to a loading control (e.g., β-actin or GAPDH).

Resistance Mechanisms and Future Directions

Resistance to Navitoclax can emerge through various mechanisms, including the upregulation of other anti-apoptotic proteins not targeted by the drug, such as Mcl-1.[10] Research has shown that combining Navitoclax with inhibitors of other survival pathways or traditional chemotherapeutic agents can enhance its anti-cancer activity and overcome resistance.[6][11] For instance, combining Navitoclax with a survivin inhibitor was effective in stimulating apoptosis in resistant MCF-7 cells.[4] Further investigation into these combination therapies and the development of next-generation BH3 mimetics with broader or more specific targets are active areas of research.

References

- 1. navitoclax - My Cancer Genome [mycancergenome.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent [frontiersin.org]

- 5. What is Navitoclax used for? [synapse.patsnap.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. From Mitochondrial Biology to Magic Bullet: Navitoclax Disarms BCL-2 in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Navitoclax Enhances the Therapeutic Effects of PLK1 Targeting on Lung Cancer Cells in 2D and 3D Culture Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Multi-Omics Investigation of Innate Navitoclax Resistance in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Combination Therapy of Navitoclax with Chemotherapeutic Agents in Solid Tumors and Blood Cancer: A Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Navitoclax (formerly ABT-263) is an orally bioavailable small molecule that has been a subject of intense investigation in oncology, particularly for hematological malignancies.[1] Developed as a second-generation BH3 mimetic, it selectively inhibits multiple anti-apoptotic proteins of the B-cell lymphoma 2 (BCL-2) family.[2][3] The survival of many lymphoid cancer cells is highly dependent on these proteins, making them a rational therapeutic target.[4] This guide provides an in-depth technical overview of Navitoclax, summarizing its mechanism of action, preclinical and clinical data, resistance mechanisms, and key experimental protocols for its evaluation.

Core Mechanism of Action

Navitoclax functions by mimicking the action of pro-apoptotic BH3-only proteins, which are natural antagonists of the BCL-2 family.[2][5] It binds with high affinity (Ki ≤1 nM) to the BH3-binding groove of anti-apoptotic proteins BCL-2, BCL-XL, and BCL-W.[4][6] This action displaces pro-apoptotic proteins, such as BIM, which are then free to activate the "executioner" proteins BAX and BAK.[6] The activation of BAX and BAK leads to their oligomerization on the mitochondrial outer membrane, resulting in Mitochondrial Outer Membrane Permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, culminating in apoptosis.[2][6]

Preclinical Data Summary

Navitoclax has demonstrated potent single-agent activity in a wide range of preclinical models of hematological malignancies, including cell lines and patient-derived xenografts (PDX).[6] Its efficacy is often correlated with the expression levels of BCL-2 family proteins.

| Cell Line Type | Model System | IC50 / EC50 (µM) | Key Findings | Reference |

| Hodgkin Lymphoma (HL) | L428, L1236 | >10 (Resistant) | HL cell lines often express high BCL-XL and BCL-W, but sensitivity varies. | [7] |

| Hodgkin Lymphoma (HL) | SUPHD1, DEV | ~1-5 | Sensitivity correlates with dependence on BCL-2/XL/W. | [7] |

| Non-Hodgkin Lymphoma (NHL) | Various BCL2High lines | <2 | Cell lines with high BCL-2 expression are generally sensitive. | [8] |

| Non-Hodgkin Lymphoma (NHL) | Various BCL2Low lines | >2 (Resistant) | Lower BCL-2 expression correlates with resistance. | [8] |

| Acute Lymphoblastic Leukemia (ALL) | PDX Models | N/A (In vivo) | Oral administration at 100 mg/kg/day induces significant tumor regression.[9] | [10][11] |

Clinical Trial Data

Clinical investigations have explored Navitoclax both as a monotherapy and in combination regimens. A primary dose-limiting toxicity is on-target thrombocytopenia, resulting from BCL-XL's critical role in platelet survival.[4] Combination strategies, particularly with the selective BCL-2 inhibitor venetoclax, aim to mitigate this toxicity while broadening efficacy.[12]

| Trial Identifier / Phase | Malignancy | Treatment Regimen | N | Key Efficacy Results | Reference |

| NCT03181126 / Phase I | Relapsed/Refractory ALL & Lymphoblastic Lymphoma | Venetoclax + low-dose Navitoclax + Chemotherapy | 47 | Complete Remission (CR) Rate: 60% | [2][8][12] |

| Phase I (SOHO 2018) | Relapsed/Refractory ALL & Lymphoblastic Lymphoma | Venetoclax + Navitoclax + Chemotherapy | 9 | Objective Response Rate (ORR): 66.7% (5 CR, 1 PR) | [7] |

| Phase 2a | Relapsed/Refractory Lymphoid Malignancies | Navitoclax Monotherapy | 26 | ORR: 23.1% | [4] |

| Phase I | Relapsed/Refractory Lymphoid Malignancies | Navitoclax Monotherapy | 46 | Partial Response (PR) Rate: 21.7% (10/46) | [6] |

Mechanisms of Resistance

Innate and acquired resistance to Navitoclax is a significant clinical challenge. The primary mechanism is the overexpression of anti-apoptotic proteins not targeted by the drug, particularly Myeloid Cell Leukemia 1 (MCL-1).[4][6]

-

MCL-1 Upregulation: Since Navitoclax does not inhibit MCL-1, cancer cells that are dependent on or upregulate MCL-1 can evade Navitoclax-induced apoptosis.[6] This is the most well-documented resistance mechanism.

-

Altered Protein Expression: Changes in the balance of other BCL-2 family proteins can also confer resistance. For example, reduced expression of pro-apoptotic proteins like BIM or increased expression of BCL-XL beyond the inhibitory capacity of the administered dose can limit efficacy.

Experimental Protocols

Protocol 1: In Vitro Cell Viability and Apoptosis Assay

This protocol outlines the assessment of Navitoclax-induced apoptosis in a suspension hematological malignancy cell line (e.g., a leukemia or lymphoma cell line) using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

1. Cell Culture and Treatment: a. Culture cells in appropriate media to maintain log-phase growth. b. Seed cells in a 6-well plate at a density of 0.5 x 106 cells/mL. c. Prepare a stock solution of Navitoclax in DMSO (e.g., 10 mM).[9] d. Treat cells with a dose range of Navitoclax (e.g., 0.01, 0.1, 1, 10 µM) and a vehicle control (DMSO ≤0.1% v/v).[9] e. Incubate for 24-48 hours at 37°C, 5% CO2.

2. Cell Staining: a. Harvest cells from each well and transfer to flow cytometry tubes. b. Wash cells twice with cold 1X PBS, centrifuging at 400 x g for 5 minutes between washes.[1][4] c. Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[1][13] d. Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC, APC) to the cell suspension.[1] e. Add 5 µL of Propidium Iodide (or 7-AAD) staining solution.[1] f. Gently vortex and incubate for 15 minutes at room temperature, protected from light.[13] g. Add 400 µL of 1X Annexin V Binding Buffer to each tube.[13]

3. Flow Cytometry Analysis: a. Analyze samples on a flow cytometer as soon as possible. b. Gate on the cell population based on forward and side scatter. c. Analyze fluorescence to distinguish between:

- Viable cells (Annexin V- / PI-)

- Early apoptotic cells (Annexin V+ / PI-)

- Late apoptotic/necrotic cells (Annexin V+ / PI+)

- Necrotic cells (Annexin V- / PI+)

Protocol 2: Patient-Derived Xenograft (PDX) Model Evaluation

This protocol describes a general workflow for assessing the in vivo efficacy of Navitoclax in a leukemia PDX model.

1. PDX Model Establishment: a. Obtain viable primary leukemia cells from patient bone marrow or peripheral blood under IRB-approved protocols. b. Inject 1-5 x 106 cells intravenously or intra-femorally into immunodeficient mice (e.g., NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ, or NSG mice).[10] c. Monitor peripheral blood weekly via tail vein bleed for human CD45 (hCD45) expression by flow cytometry to confirm engraftment.[11]

2. Efficacy Study: a. Once engraftment is established (e.g., >1% hCD45+ cells in blood), randomize mice into treatment groups (typically n=7-8 per group): Vehicle control and Navitoclax.[11] b. Prepare Navitoclax formulation. A common vehicle is 60% Phosal 50PG, 30% PEG400, and 10% Ethanol.[14] c. Administer Navitoclax (typically 50-100 mg/kg) or vehicle daily via oral gavage for a defined period (e.g., 14-21 days).[3][10][11] d. Continue to monitor leukemic burden weekly and observe for signs of toxicity (weight loss, etc.). e. Primary endpoints are typically event-free survival (event defined as leukemic burden exceeding a threshold, e.g., 25% hCD45+) and leukemia growth delay.[10]

Conclusion

Navitoclax Dihydrochloride is a potent, first-in-class dual inhibitor of BCL-2 and BCL-XL that effectively induces apoptosis in susceptible hematological malignancies. While its clinical utility as a monotherapy is often limited by thrombocytopenia, its mechanism provides a strong rationale for combination therapies. Ongoing research focuses on combining Navitoclax with agents that can overcome its primary resistance mechanism, such as MCL-1 inhibitors, or pairing it with selective BCL-2 inhibitors like venetoclax to achieve a synergistic effect with a more manageable safety profile. The experimental frameworks provided herein offer a basis for the continued investigation and development of Navitoclax and next-generation BH3 mimetics.

References

- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

- 2. Venetoclax and Navitoclax in Combination with Chemotherapy in Patients with Relapsed or Refractory Acute Lymphoblastic Leukemia and Lymphoblastic Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ABT263 (Navitoclax) Treatment in Mice [protocols.io]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Navitoclax Most Promising BH3 Mimetic for Combination Therapy in Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. cyclo-rgdfk.com [cyclo-rgdfk.com]

- 10. Venetoclax responses of pediatric ALL xenografts reveal sensitivity of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Paper: Evidence of Synergistic Effect of Idasanutlin and Navitoclax Using T-Cell Acute Lymphoblastic Leukemia Patient-Derived Xenografts [ash.confex.com]

- 12. Drug: Navitoclax - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 13. kumc.edu [kumc.edu]

- 14. protocols.io [protocols.io]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Navitoclax (formerly ABT-263), a potent small-molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) family of proteins. The focus is on its core mechanism of action: the induction of mitochondrial outer membrane permeabilization (MOMP) to trigger apoptosis. This document details the underlying signaling pathways, presents key quantitative data, outlines relevant experimental protocols, and provides visual diagrams to facilitate understanding.

Core Mechanism of Action: Inducing Apoptosis via MOMP

Navitoclax is a "BH3 mimetic," a class of drugs designed to mimic the function of the BH3 domain found in pro-apoptotic proteins.[1] Its primary function is to restore the natural process of programmed cell death, or apoptosis, which is often evaded by cancer cells.[1] The efficacy of many cancer therapies relies on the activation of this intrinsic apoptotic pathway following cellular damage.[2]

The Bcl-2 family of proteins are the central regulators of intrinsic apoptosis and are broadly categorized into three functional groups:[3]

-

Anti-apoptotic Proteins: Such as Bcl-2, Bcl-xL, and Bcl-w, which prevent apoptosis by sequestering pro-apoptotic proteins.[4] Navitoclax is a potent and selective inhibitor of these three proteins.[2]

-

Pro-apoptotic Effector Proteins: BAX and BAK, which, when activated, oligomerize at the outer mitochondrial membrane to form pores, leading to MOMP.[3]

-

Pro-apoptotic BH3-only Proteins: These proteins act as sensors for cellular stress.[4] They initiate apoptosis by either directly activating BAX/BAK or by inhibiting the anti-apoptotic proteins, thereby liberating the effector proteins.[3]

In many cancers, anti-apoptotic proteins like Bcl-2 and Bcl-xL are overexpressed, which contributes to tumor cell survival and resistance to chemotherapy.[1][5] These proteins bind to and neutralize pro-apoptotic partners, preventing the activation of BAX and BAK and subsequent MOMP.[1]

Navitoclax disrupts this survival mechanism by binding with high affinity to the hydrophobic BH3-binding groove on Bcl-2, Bcl-xL, and Bcl-w.[3][6] This competitive binding displaces pro-apoptotic BH3-only proteins, such as BIM.[3][6] Once liberated, these activator proteins can trigger the oligomerization of BAX and BAK at the mitochondria.[3][6] This process results in the permeabilization of the outer mitochondrial membrane (MOMP), a critical "point of no return" in the apoptotic cascade.[3][6] MOMP leads to the release of cytochrome c and other intermembrane space proteins into the cytoplasm, which in turn activates the caspase cascade, culminating in controlled cell death.[3][5]

Quantitative Data

The efficacy of Navitoclax is rooted in its high-affinity binding to specific anti-apoptotic proteins. Resistance is often associated with the expression of Mcl-1, to which Navitoclax has a low binding affinity.[6]

Binding Affinity of Navitoclax to Bcl-2 Family Proteins

| Protein Target | Binding Affinity (Ki) | Reference |

| Bcl-2 | < 1 nM | [5] |

| Bcl-xL | < 1 nM | [5] |

| Bcl-w | < 1 nM | [5] |

| Mcl-1 | Low Affinity | [5][6] |

| A1 | Low Affinity | [5] |

In Vitro Cytotoxicity (IC50) of Navitoclax in Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) varies significantly across different cancer cell lines, often correlating with the expression levels of Bcl-2 family proteins.

| Cell Line | Cancer Type | IC50 Value | Reference |

| A549 | Non-Small Cell Lung Cancer | IC50 > 10 µM (approx.) | [7] |

| NCI-H460 | Non-Small Cell Lung Cancer | IC50 ≈ 8 µM (approx.) | [7] |

| Various NSCLC lines | Non-Small Cell Lung Cancer | 3 to 600 nmol/L | [8] |

| HSC-3 | Oral Cancer | Not specified, but reduced viability | [3][6] |

| HSC-4 | Oral Cancer | Not specified, but reduced viability | [3][6] |

Note: IC50 values can vary based on experimental conditions, such as exposure time.

Experimental Protocols

Several key experimental procedures are used to investigate the effects of Navitoclax on mitochondrial apoptosis.

BH3 Profiling

BH3 profiling is a functional assay that measures a cell's proximity to the apoptotic threshold, a state known as "mitochondrial priming." It determines which anti-apoptotic Bcl-2 family proteins are responsible for keeping a cell alive.

Methodology:

-

Cell Preparation: Harvest and wash cells. Prepare a suspension of either intact cells or isolated mitochondria.

-

Permeabilization: Gently permeabilize the cell membrane using an agent like digitonin, leaving the mitochondrial membranes intact. This allows the controlled introduction of BH3 peptides.

-

Peptide Treatment: Expose the permeabilized cells to a panel of synthetic BH3 peptides (e.g., BIM, BID, BAD, NOXA) at specified concentrations.[9] These peptides selectively engage different anti-apoptotic proteins. For example, the BAD peptide primarily targets Bcl-2, Bcl-xL, and Bcl-w, while the NOXA peptide specifically targets Mcl-1.

-

Induction of MOMP: The peptides compete with and displace pro-apoptotic proteins, leading to BAX/BAK activation and subsequent MOMP in "primed" mitochondria.

-

Detection of MOMP: Measure the extent of MOMP. This is commonly done by:

-

Cytochrome c Release: Quantifying the amount of cytochrome c released from the mitochondria into the supernatant via Western blot or ELISA.

-

Loss of Mitochondrial Membrane Potential (ΔΨm): Using fluorescent dyes like JC-1 or TMRM and analysis by flow cytometry. A decrease in fluorescence indicates depolarization and MOMP.

-

-

Dynamic BH3 Profiling (DBP): This variation involves pre-treating cells with a therapeutic agent (such as Navitoclax) for a period before performing the BH3 profiling assay.[10] This reveals how the drug alters mitochondrial priming and dependencies. For example, treatment with an mTOR inhibitor can decrease Mcl-1 levels, increasing dependence on Bcl-xL, which can then be exploited by Navitoclax.[10]

Cytochrome c Release Assay

This is a direct method to confirm the occurrence of MOMP by detecting the translocation of cytochrome c from the mitochondrial intermembrane space to the cytosol.

Methodology:

-

Cell Treatment: Treat cultured cells with Navitoclax or a vehicle control for the desired duration.

-

Cell Harvesting and Fractionation:

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in an ice-cold mitochondria isolation buffer (MIB).[11]

-

Disrupt the cell membrane using mechanical homogenization (e.g., Dounce homogenizer or passing through a narrow-gauge needle).[11]

-

Perform differential centrifugation. A low-speed spin (e.g., 1,000 x g) pellets nuclei and unbroken cells.[11] A subsequent high-speed spin (e.g., 10,000-12,000 x g) of the supernatant pellets the mitochondria.[11]

-

The resulting supernatant is the cytosolic fraction, and the pellet contains the mitochondrial fraction.

-

-

Sample Preparation: Prepare lysates from both the cytosolic and mitochondrial fractions for protein analysis.

-

Western Blotting:

-

Separate proteins from both fractions by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Probe the membrane with a primary antibody specific for cytochrome c.

-

Use antibodies for a cytosolic marker (e.g., GAPDH) and a mitochondrial marker (e.g., COX IV) to confirm the purity of the fractions.

-

An increase in the cytochrome c signal in the cytosolic fraction of Navitoclax-treated cells compared to controls indicates MOMP.

-

This assay can also be performed on mitochondria isolated prior to treatment. In this setup, isolated mitochondria are incubated directly with Navitoclax, and the release of cytochrome c into the surrounding buffer is measured.[11]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Phase I Study of Navitoclax (ABT-263), a Novel Bcl-2 Family Inhibitor, in Patients With Small-Cell Lung Cancer and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. From Mitochondrial Biology to Magic Bullet: Navitoclax Disarms BCL-2 in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Frontiers | Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent [frontiersin.org]

- 7. Navitoclax Enhances the Therapeutic Effects of PLK1 Targeting on Lung Cancer Cells in 2D and 3D Culture Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Navitoclax Most Promising BH3 Mimetic for Combination Therapy in Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dynamic BH3 profiling identifies pro-apoptotic drug combinations for the treatment of malignant pleural mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fbri.vtc.vt.edu [fbri.vtc.vt.edu]

Methodological & Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Navitoclax (formerly ABT-263) is a potent, orally bioavailable small-molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins, specifically targeting Bcl-2, Bcl-xL, and Bcl-w.[1] These proteins are often overexpressed in cancer cells, contributing to their survival and resistance to apoptosis.[1] By mimicking the activity of pro-apoptotic BH3-only proteins, Navitoclax restores the intrinsic apoptotic pathway, making it a promising therapeutic agent for various malignancies.[2][3] These application notes provide detailed protocols and compiled data for the administration of Navitoclax Dihydrochloride in preclinical mouse xenograft models, a critical step in evaluating its in vivo efficacy and mechanism of action.

Mechanism of Action

Navitoclax functions by binding to the BH3-binding groove of anti-apoptotic proteins like Bcl-2 and Bcl-xL. This action displaces pro-apoptotic proteins such as Bim, which can then activate Bax and Bak, leading to mitochondrial outer membrane permeabilization (MOMP), caspase activation, and ultimately, apoptosis.[4][5] The efficacy of Navitoclax can be influenced by the expression levels of Bcl-2 family members, with high levels of Mcl-1 being a known resistance factor.[6]

Figure 1: Navitoclax Mechanism of Action.

Data Presentation

In Vivo Efficacy of Navitoclax in Mouse Xenograft Models

The following tables summarize the anti-tumor activity of Navitoclax, both as a monotherapy and in combination with other agents, across various cancer types.

| Monotherapy Studies | ||||

| Cancer Type | Xenograft Model | Dose & Schedule | Tumor Growth Inhibition (TGI) | Reference |

| Oral Cancer | HSC-3 Xenograft | 100 mg/kg/day, p.o. for 21 days | Significant anti-tumor effect | [7] |

| Non-Small Cell Lung Cancer (NSCLC) | SW1573 Xenograft | 100 mg/kg/day, p.o. for 21 days | Not efficacious as monotherapy | [8] |

| Ovarian Cancer | SKOV3 Xenograft | 100 mg/kg/day, p.o. for 2, 14, or 21 days | Not efficacious as monotherapy | [9] |

| Senescent Cell Clearance | Aged Mice | 50 mg/kg/day, p.o. for 7 days (2 cycles) | Effective depletion of senescent cells | [10] |

| Combination Therapy Studies | |||||

| Cancer Type | Xenograft Model | Combination Agent | Navitoclax Dose & Schedule | Combination Effect | Reference |

| Ovarian Cancer | SKOV3 Xenograft | Docetaxel | 100 mg/kg/day, p.o. (continuous or abbreviated) | Significant decrease in tumor burden | [9] |

| Non-Small Cell Lung Cancer (NSCLC) | SW1573 Xenograft | Docetaxel | 100 mg/kg/day, p.o. (daily or intermittent) | Enhanced antitumor activity | [8] |

| Non-Hodgkin's Lymphoma (NHL) | DoHH-2, Granta 519, RAMOS Xenografts | Bendamustine ± Rituximab | 100 mg/kg/day, p.o. for 14 or 21 days | Improved durability and depth of tumor response | |

| Breast Cancer | MDA-MB-231 Xenograft | Doxorubicin | 50 mg/kg, p.o. every other day (7 administrations) | Significant decrease in tumor volume | |

| Lung Cancer | A549 Xenograft | Etoposide | 50 mg/kg, p.o. every other day (7 administrations) | Significant decrease in tumor volume |

Pharmacokinetic Parameters of Navitoclax

| Parameter | Value in Mice | Equivalent Human Dose | Note | Reference |

| Dose | 100 mg/kg/day | 315 mg/day | Provides equivalent Cmax and AUC | [9] |

| Cmax | Not explicitly stated | - | Peak concentrations at ~7-9 hours post-dose in humans | [4][8] |

| Half-life (t1/2) | Not explicitly stated | ~15-17 hours in humans | - | [4][8] |

Experimental Protocols

Formulation of Navitoclax for Oral Gavage

Navitoclax is poorly soluble in aqueous solutions and requires a specific vehicle for effective oral administration in mice.

Materials:

-

This compound powder

-

Ethanol (10% v/v)

-

Polyethylene glycol 400 (PEG400) (30% v/v)

-

Phosal 50PG or Phosal PG (60% v/v)

-

Sterile microcentrifuge tubes or glass vials

-

Heater/shaker or sonicator

-

Positive displacement pipettes

Procedure:

-

Vehicle Preparation: In a sterile container, combine 60% Phosal 50PG, 30% PEG400, and 10% Ethanol by volume. Mix thoroughly. Due to the high viscosity of Phosal and PEG400, gentle heating and vortexing may be required to achieve a homogenous solution.

-

Drug Dissolution: Weigh the required amount of Navitoclax powder and add it to the prepared vehicle. A common concentration is 12.5 mg/mL to achieve a 100 mg/kg dose in a 20g mouse with a 160 µL gavage volume.

-

Heating and Sonication: Heat the mixture to 50-60°C with shaking to aid dissolution. Sonication can be used to expedite the process.

-

Final Preparation: Ensure the drug is completely dissolved and the solution is homogenous before administration. Allow the solution to cool to room temperature before gavage.

Mouse Xenograft Study Workflow

The following protocol outlines a typical workflow for evaluating Navitoclax in a subcutaneous mouse xenograft model.

Materials:

-

Cancer cell line of interest

-

Female athymic nude or SCID mice (6-8 weeks old)

-

Matrigel (optional, for some cell lines)

-

Sterile PBS, cell culture medium

-

Syringes and needles (27-30 gauge)

-

Calipers

-

Animal balance

-

Oral gavage needles

-

Navitoclax formulation and vehicle control

Procedure:

-

Cell Culture and Preparation: Culture cancer cells under standard conditions. On the day of implantation, harvest cells by trypsinization, wash with sterile PBS, and resuspend in sterile PBS or culture medium at the desired concentration (e.g., 5-10 x 10^6 cells in 100-200 µL). For some models, cells can be resuspended in a 1:1 mixture of medium and Matrigel.

-

Tumor Cell Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (typically 8-10 mice per group).[9]

-

Treatment Administration:

-

Vehicle Control Group: Administer the vehicle solution orally via gavage according to the same schedule as the treatment group.

-

Navitoclax Group(s): Administer the prepared Navitoclax formulation orally via gavage at the desired dose and schedule (e.g., 50-100 mg/kg, daily).[7][8][10]

-

Combination Therapy Group(s): Administer Navitoclax in combination with the other therapeutic agent. The timing and sequence of administration should be carefully planned based on the mechanism of action of both drugs.[9]

-

-

Data Collection:

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

-

Record the body weight of each mouse at the same frequency to monitor for toxicity.

-

Observe the general health and behavior of the mice daily.

-

-

Study Endpoint and Analysis: The study may be terminated when tumors in the control group reach a specific size, or after a predetermined treatment duration. At the endpoint, tumors can be excised, weighed, and processed for further analysis (e.g., histology, Western blotting, etc.).

Figure 2: Mouse Xenograft Experimental Workflow.

Conclusion

Navitoclax has demonstrated significant anti-tumor activity in various preclinical mouse xenograft models, particularly when used in combination with standard-of-care chemotherapeutic agents. The protocols and data presented herein provide a comprehensive resource for researchers designing and executing in vivo studies with Navitoclax. Careful consideration of the formulation, dosing schedule, and combination strategy is crucial for obtaining robust and reproducible results. The primary dose-limiting toxicity observed in preclinical and clinical studies is thrombocytopenia, a direct consequence of Bcl-xL inhibition in platelets, which should be carefully monitored.[3]

References

- 1. ABT-263 and rapamycin act cooperatively to kill lymphoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Safety, Pharmacokinetics, Pharmacodynamics, and Activity of Navitoclax, a Targeted High Affinity Inhibitor of BCL-2, in Lymphoid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phase 1 Study of the Safety, Pharmacokinetics, and Antitumour Activity of the BCL2 Inhibitor Navitoclax in Combination With Rituximab in Patients With Relapsed or Refractory CD20+ Lymphoid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phase I Study of Navitoclax (ABT-263), a Novel Bcl-2 Family Inhibitor, in Patients With Small-Cell Lung Cancer and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. An Example to Illustrate Why Navitoclax is Not a Suitable Clinical Senolytic Drug – Fight Aging! [fightaging.org]

- 8. researchgate.net [researchgate.net]

- 9. Safety, efficacy, and pharmacokinetics of navitoclax (ABT-263) in combination with erlotinib in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the scientific rationale and experimental data supporting the combination of Navitoclax Dihydrochloride (formerly ABT-263) with various chemotherapeutic agents. Detailed protocols for key experimental assays are included to facilitate further research and development in this promising area of oncology.

Introduction

Navitoclax is a potent, orally bioavailable small molecule that functions as a BH3 mimetic, inhibiting the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w.[1][2][3] By neutralizing these key regulators of the intrinsic apoptotic pathway, Navitoclax restores the cell's natural ability to undergo programmed cell death.[4][5] Cancer cells frequently overexpress Bcl-2 family proteins to evade apoptosis, a hallmark of cancer that contributes to tumor progression and resistance to conventional therapies.[1][2] While Navitoclax has shown single-agent activity in some hematologic malignancies and small cell lung cancer (SCLC), its efficacy in solid tumors is often limited.[2][6] Combination therapy with conventional chemotherapeutic agents has emerged as a promising strategy to enhance anti-tumor activity, overcome resistance, and broaden the therapeutic window of Navitoclax.[2][6][7]

Mechanism of Action and Rationale for Combination Therapy

Navitoclax mimics the action of pro-apoptotic BH3-only proteins, binding to the hydrophobic groove of anti-apoptotic Bcl-2 family members and displacing pro-apoptotic proteins like BIM, BAX, and BAK.[4][5] This leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in apoptosis.[5]

The rationale for combining Navitoclax with chemotherapy is multifactorial:

-

Synergistic Induction of Apoptosis: Many chemotherapeutic agents induce DNA damage or mitotic stress, which in turn activates BH3-only proteins. By simultaneously inhibiting the anti-apoptotic Bcl-2 proteins, Navitoclax lowers the threshold for apoptosis, leading to a synergistic increase in cancer cell death.[8]

-

Overcoming Chemoresistance: Upregulation of Bcl-2 and Bcl-xL is a common mechanism of resistance to chemotherapy. Navitoclax can re-sensitize resistant tumors to the cytotoxic effects of these agents.

-

Targeting Different Cell Cycle Phases: Chemotherapeutic agents often target rapidly dividing cells, while Navitoclax can induce apoptosis irrespective of the cell cycle phase. This complementary action can lead to a more comprehensive anti-tumor response.[5]

Signaling Pathways

The interplay between Navitoclax and chemotherapy converges on the intrinsic apoptotic pathway. Additionally, other signaling pathways, such as the mTOR pathway, can modulate sensitivity to Navitoclax.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical and clinical studies of Navitoclax in combination with various chemotherapeutic agents.

Preclinical Synergy Data

| Combination Agent | Cancer Type | Cell Line(s) | Key Findings | Reference |

| Docetaxel | Ovarian Cancer | SKOV3 | Combination showed greater than additive tumor growth inhibition and delayed tumor regrowth in xenograft models. | [9] |

| Gemcitabine | Gastric, Ovarian Cancers | N87, OVCAR-5 | Enhanced antitumor activity in vivo compared to monotherapy. | [8] |

| Multiple Agents | Various Solid Tumors | 46 cell lines | Navitoclax displayed synergy with DNA-damaging agents (e.g., gemcitabine, etoposide) and anti-mitotic agents (e.g., docetaxel, vincristine). | [8] |

| Pan-mTOR Inhibitors | - | Senescent cells | Pan-mTOR inhibitors reduced the required dosage of Navitoclax to achieve IC50. | [10] |

Clinical Trial Data

| Combination Agent | Cancer Type | Study Phase | Dosing Schedule | Key Efficacy Results | Key Toxicities | Reference |

| Gemcitabine | Advanced Solid Tumors | Phase I | Navitoclax 325 mg (days 1-3, 8-10) + Gemcitabine 1000 mg/m² (days 1, 8) of a 21-day cycle. | Stable disease in 54% of evaluable patients (n=39). No objective responses. | Thrombocytopenia, neutropenia, anemia, elevated liver enzymes, gastrointestinal disturbances. | [11] |

| Docetaxel | Advanced Solid Tumors | Phase I | MTD: Navitoclax 150 mg (days 1-5) + Docetaxel 75 mg/m² (day 1) of a 21-day cycle. | 4 confirmed partial responses. | Thrombocytopenia (63%), fatigue (61%), nausea (59%), neutropenia (51%). | [12][13] |

| Venetoclax + Chemotherapy | Relapsed/Refractory ALL/LBL | Phase I | Recommended Phase II Dose: Navitoclax 50 mg (adults) or 25 mg (<45 kg) + Venetoclax 400 mg adult-equivalent. | Complete remission rate of 60%. | Delayed hematopoietic recovery, thrombocytopenia. | [14] |

Experimental Protocols

The following are generalized protocols for key experiments to evaluate the combination of Navitoclax with chemotherapeutic agents.

In Vitro Cell Viability Assay

Objective: To determine the cytotoxic effects of Navitoclax in combination with a chemotherapeutic agent on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Chemotherapeutic agent

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTS, or similar)

-

Plate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Drug Preparation: Prepare serial dilutions of Navitoclax and the chemotherapeutic agent in complete medium.

-

Treatment: Treat cells with either single agents or combinations at various concentrations. Include vehicle-treated cells as a negative control.

-

Incubation: Incubate the plate for a duration appropriate for the cell line and drugs being tested (typically 48-72 hours).

-

Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the signal (luminescence or absorbance) using a plate reader.

-

Data Analysis: Normalize the data to the vehicle-treated control. Calculate IC50 values for single agents and use software such as CalcuSyn to determine the Combination Index (CI) to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[8]

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

Objective: To quantify the induction of apoptosis by Navitoclax and a chemotherapeutic agent.

Materials:

-

Treated cells from the viability assay setup (in a separate plate)

-

Caspase-Glo® 3/7 Assay System

-

Luminometer

Protocol:

-

Cell Treatment: Prepare and treat a 96-well plate with cells as described in the cell viability protocol.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

-

Lysis and Caspase Activation: Add the reagent to each well, mix, and incubate at room temperature for 1-2 hours to allow for cell lysis and the caspase cleavage reaction.

-

Data Acquisition: Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.

-

Data Analysis: Normalize the data to the vehicle-treated control to determine the fold-increase in caspase activity.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of Navitoclax in combination with a chemotherapeutic agent in a preclinical animal model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line for implantation

-

Matrigel (optional)

-

Navitoclax formulation for oral gavage

-

Chemotherapeutic agent for appropriate route of administration (e.g., intravenous, intraperitoneal)

-

Calipers for tumor measurement

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in saline or with Matrigel) into the flank of each mouse.

-

Tumor Growth: Allow tumors to establish and reach a predetermined size (e.g., 100-200 mm³).

-

Randomization: Randomize mice into treatment groups (e.g., Vehicle, Navitoclax alone, Chemotherapy alone, Combination).

-

Drug Administration: Administer drugs according to the desired schedule and dose. For example, Navitoclax is typically administered daily via oral gavage, while a chemotherapeutic agent like docetaxel might be given intravenously once a week.[8][9]

-

Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).

-

Monitoring: Monitor animal body weight and overall health as indicators of toxicity.

-

Endpoint: Continue treatment until tumors in the control group reach a predetermined endpoint size, or for a specified duration.

-

Data Analysis: Plot mean tumor volume over time for each group. Calculate metrics such as tumor growth inhibition (TGI) and assess statistical significance between treatment groups.

Conclusion

The combination of this compound with conventional chemotherapeutic agents represents a scientifically grounded strategy to enhance anti-cancer efficacy and overcome resistance. The provided data and protocols offer a framework for researchers to further explore and optimize these combination therapies for various malignancies. Careful consideration of dosing schedules and potential toxicities, particularly thrombocytopenia, is crucial for the successful clinical translation of these findings.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Combination Therapy of Navitoclax with Chemotherapeutic Agents in Solid Tumors and Blood Cancer: A Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unlocking The Potential Of Navitoclax (ABT-263): A Comprehensive Guide For Researchers And Reagent Companies | OCTAGONCHEM [octagonchem.com]

- 4. From Mitochondrial Biology to Magic Bullet: Navitoclax Disarms BCL-2 in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Combination Therapy of Navitoclax with Chemotherapeutic Agents in Solid Tumors and Blood Cancer: A Review of Current Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. Pan-mTOR inhibitors sensitize the senolytic activity of navitoclax via mTORC2 inhibition-mediated apoptotic signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A phase I clinical trial of navitoclax, a targeted high-affinity Bcl-2 family inhibitor, in combination with gemcitabine in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. A Phase I study of the safety, pharmacokinetics and efficacy of navitoclax plus docetaxel in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Venetoclax and Navitoclax in Combination with Chemotherapy in Patients with Relapsed or Refractory Acute Lymphoblastic Leukemia and Lymphoblastic Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Navitoclax (formerly ABT-263) is a potent, orally bioavailable small-molecule that mimics the activity of BH3-only proteins, thereby inhibiting the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w.[1] By binding to these proteins, Navitoclax liberates pro-apoptotic proteins, leading to the initiation of the intrinsic apoptosis pathway.[2] While Navitoclax has demonstrated single-agent activity in tumors dependent on Bcl-2 or Bcl-xL for survival, resistance can arise, often mediated by the upregulation of another anti-apoptotic protein, Mcl-1, which is not targeted by Navitoclax.[2][3]